molecular formula C22H30O4 B1682228 Terameprocol CAS No. 24150-24-1

Terameprocol

Cat. No.: B1682228
CAS No.: 24150-24-1
M. Wt: 358.5 g/mol
InChI Key: ORQFDHFZSMXRLM-IYBDPMFKSA-N
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Description

Terameprocol, also known as tetra-O-methyl nordihydroguaiaretic acid, is a synthetic derivative of nordihydroguaiaretic acid. It is a small molecule that has garnered significant interest due to its potential therapeutic applications, particularly in oncology. This compound functions as a global transcription inhibitor, affecting various cellular processes such as cell division, apoptosis, and drug resistance .

Mechanism of Action

Target of Action

Terameprocol, a synthetic derivative of NDGA, primarily targets the transcription factor Specificity Protein 1 (Sp1) . Sp1 is a crucial regulator of genes involved in cell cycle progression and apoptosis, such as Survivin and Cyclin-dependent kinase 1 (Cdk1) . These proteins play a significant role in cell proliferation and survival, making them key targets in cancer treatment.

Mode of Action

This compound acts by selectively inhibiting Sp1-regulated proteins . It binds to the consensus site of Sp1, thereby inhibiting the Sp1-mediated transcription of Survivin and Cdk1 . This inhibition disrupts cell cycle progression and triggers apoptosis, leading to the suppression of tumor growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is often dysregulated in cancers, leading to uncontrolled cell proliferation. By inhibiting Sp1-regulated proteins, this compound potentially disrupts this pathway, thereby inhibiting the cell cycle, triggering apoptosis, and decreasing angiogenesis .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in Survivin transcription and protein expression . This compound was found to induce increased radiosensitization in certain cancer cell lines .

Action Environment

The efficacy of this compound can be influenced by environmental factors such as radiation therapy. Studies have shown that this compound significantly enhances the sensitivity of non-small cell lung carcinoma cell lines to radiation therapy . This suggests that the therapeutic efficacy of this compound may be enhanced in a radiotherapeutic environment.

Biochemical Analysis

Biochemical Properties

Terameprocol plays a significant role in biochemical reactions by inhibiting the binding of specificity protein 1 (Sp1) transcription factor to DNA. This inhibition affects the expression of several genes, including those involved in cell cycle regulation and apoptosis. This compound interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin and vascular endothelial growth factor (VEGF). These interactions lead to the suppression of gene expression, resulting in growth arrest and apoptosis of cancer cells .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to inhibit the growth of tumor-derived cell lines and reduce the production of inflammatory cytokines and chemokines. This compound influences cell signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, by preventing the binding of RelA to DNA. This inhibition leads to decreased expression of pro-inflammatory genes such as tumor necrosis factor-alpha (TNF-α) and monocyte chemoattractant protein-1 (MCP-1) .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit Sp1 transcription factor binding at specific promoter regions. This inhibition affects the expression of genes essential for cell proliferation and survival. This compound also inhibits the activity of cyclin-dependent kinase 1 and reduces the expression of survivin and VEGF. These actions result in cell cycle arrest, apoptosis, and decreased angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has shown stability in various formulations, and its long-term effects on cellular function have been studied in both in vitro and in vivo models. In a phase I study, this compound was administered to patients with recurrent high-grade gliomas, and stable disease was noted in some patients for extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical studies have demonstrated its potent anticancer activity in tumor cell lines and animal models. This compound has been shown to inhibit tumor growth and reduce angiogenesis at specific dosages. Higher doses may lead to adverse effects such as hypoxia and interstitial nephritis .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate cell division and apoptosis. It affects the expression of genes involved in these processes by inhibiting Sp1 transcription factor binding. This compound also interacts with enzymes such as cyclin-dependent kinase 1 and proteins like survivin, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. This compound’s distribution within the body has been studied in clinical trials, where its pharmacokinetics and clearance were evaluated .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound inhibits the nuclear translocation of NF-κB RelA and prevents its binding to DNA. This inhibition affects the transcription of pro-inflammatory genes and reduces the production of cytokines and chemokines. This compound’s localization within the nucleus and its interaction with transcription factors are essential for its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Terameprocol is synthesized through the methylation of nordihydroguaiaretic acid. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency of the methylation process, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Terameprocol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted this compound compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent transcription inhibitory activity and its ability to enhance the sensitivity of cancer cells to radiation therapy. Unlike its parent compound, nordihydroguaiaretic acid, this compound has been shown to have significant anticancer properties, making it a promising candidate for further clinical development .

Properties

IUPAC Name

4-[(2S,3R)-4-(3,4-dimethoxyphenyl)-2,3-dimethylbutyl]-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O4/c1-15(11-17-7-9-19(23-3)21(13-17)25-5)16(2)12-18-8-10-20(24-4)22(14-18)26-6/h7-10,13-16H,11-12H2,1-6H3/t15-,16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQFDHFZSMXRLM-IYBDPMFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)C(C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](C)CC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24150-24-1
Record name Terameprocol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024150241
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terameprocol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 24150-24-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TERAMEPROCOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53YET703F2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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